molecular formula C8H17NO B6147457 (2S)-1-(cyclopentylamino)propan-2-ol CAS No. 1604408-83-4

(2S)-1-(cyclopentylamino)propan-2-ol

Cat. No.: B6147457
CAS No.: 1604408-83-4
M. Wt: 143.2
InChI Key:
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Description

(2S)-1-(Cyclopentylamino)propan-2-ol: is a chiral organic compound that belongs to the class of amino alcohols. It features a cyclopentyl group attached to the nitrogen atom of an amino group, and a hydroxyl group on the second carbon of a propane chain. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Reduction of Cyclopentylamine Derivatives: One common synthetic route involves the reduction of cyclopentylamine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Amination of Propan-2-ol: Another method involves the amination of propan-2-ol using cyclopentylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through optimized versions of the above methods, often involving continuous flow reactors and advanced catalyst systems to improve yield and purity.

Chemical Reactions Analysis

(2S)-1-(Cyclopentylamino)propan-2-ol: undergoes various types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone, using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

  • Reduction: The compound can be reduced further to form a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The amino group can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H2CrO4), Pyridinium chlorochromate (PCC)

  • Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, Acid catalysts

Major Products Formed:

  • Oxidation: Cyclopentylamino-propanone

  • Reduction: Cyclopentylamino-propane

  • Substitution: N-alkyl-(2S)-1-(cyclopentylamino)propan-2-ol

Scientific Research Applications

(2S)-1-(Cyclopentylamino)propan-2-ol: has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a potential ligand for various receptors.

  • Medicine: It has been investigated for its potential therapeutic properties, including its role in drug design and development.

  • Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2S)-1-(Cyclopentylamino)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cell growth, metabolism, and other biological processes.

Comparison with Similar Compounds

(2S)-1-(Cyclopentylamino)propan-2-ol: is compared with other similar compounds to highlight its uniqueness:

  • Cyclopentylamine: Similar in structure but lacks the hydroxyl group.

  • Propan-2-ol: Similar in the alcohol group but lacks the cyclopentylamine moiety.

  • Other Amino Alcohols: Such as ethanolamine, which has a simpler structure.

The presence of both the cyclopentyl group and the hydroxyl group in This compound gives it unique chemical and biological properties compared to these similar compounds.

Properties

CAS No.

1604408-83-4

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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